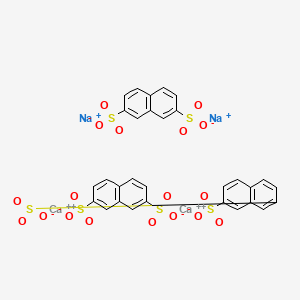
Naphthalene-2,7-disulphonic acid, calcium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,7-disulphonic acid, calcium sodium salt: is a chemical compound with the molecular formula C10H11CaNaO6S2 and a molecular weight of 354.38 . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two sulfonic acid groups attached to the 2nd and 7th positions of the naphthalene ring. It is commonly used as an intermediate in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of naphthalene-2,7-disulphonic acid, calcium sodium salt typically involves the sulfonation of naphthalene. The high-temperature sulfonation of naphthalene primarily yields the 2,7-disulfonic acid, which can be isolated and purified by precipitation of the calcium salt at lower temperatures followed by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve the reaction of naphthalene vapor with sulfur trioxide in the gas phase at elevated temperatures (around 220°C) to achieve a purer product . This method is preferred over conventional sulfonation due to its efficiency and higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2,7-disulphonic acid, calcium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: The sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Lead dioxide is commonly used for oxidation reactions.
Reducing Agents: Sodium sulfite is used for reduction reactions.
Substitution Reagents: Oleum and nitrating agents are used for sulfonation and nitration reactions, respectively.
Major Products Formed:
- 2-Hydroxynaphthalene-7-sulfonic acid
- 2,7-Dihydroxynaphthalene
- 1,3,6-Trisulfonic acid
- 1-Nitronaphthalene-3,6-disulfonic acid
Scientific Research Applications
Chemistry: Naphthalene-2,7-disulphonic acid, calcium sodium salt is used as an intermediate in the synthesis of various dyes and pigments. It is also employed in the preparation of chelating agents and other sulfonic acid derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfonic acid groups on biological systems. It can also serve as a model compound for investigating the interactions of sulfonic acids with proteins and other biomolecules .
Industry: The compound is widely used in the dye industry for the production of acid dyes, which are used to color textiles and other materials. It is also used in the manufacture of pigments and fluorescent agents .
Mechanism of Action
The mechanism of action of naphthalene-2,7-disulphonic acid, calcium sodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
- Naphthalene-2,6-disulfonic acid
- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt
- 2-Hydroxynaphthalene-7-sulfonic acid
Comparison: Naphthalene-2,7-disulphonic acid, calcium sodium salt is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to naphthalene-2,6-disulfonic acid, the 2,7-isomer is more soluble and can be isolated and purified more easily . The presence of calcium and sodium ions in the salt form also enhances its solubility and stability in aqueous solutions .
Properties
CAS No. |
93920-36-6 |
|---|---|
Molecular Formula |
C30H18Ca2Na2O18S6 |
Molecular Weight |
985.0 g/mol |
IUPAC Name |
dicalcium;disodium;naphthalene-2,7-disulfonate |
InChI |
InChI=1S/3C10H8O6S2.2Ca.2Na/c3*11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;;;/h3*1-6H,(H,11,12,13)(H,14,15,16);;;;/q;;;2*+2;2*+1/p-6 |
InChI Key |
BHPUDHYIZOHCTK-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















